molecular formula C7H8ClNO3 B2429283 Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate CAS No. 1239772-79-2

Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate

Cat. No.: B2429283
CAS No.: 1239772-79-2
M. Wt: 189.6
InChI Key: JJJOJGNRPOPLCA-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes a chloro and methyl substituent on the oxazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methyl-1,2-oxazole with methyl chlorooxoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: DMF, DMSO, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxazole N-oxides .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Preliminary studies indicate that methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for developing new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi. The compound's mechanism of action is believed to involve interactions with specific biological targets, potentially modulating pathways related to inflammation and infection.

Anti-inflammatory and Cancer Therapeutics

Research into compounds with similar oxazole structures has shown promise in anti-inflammatory applications and cancer therapy. This compound may share these therapeutic potentials due to its structural similarities with other bioactive oxazoles. Studies are ongoing to investigate its efficacy in inhibiting tumor growth and reducing inflammation in various models.

Synthetic Organic Chemistry

The versatility of this compound in synthetic organic chemistry is highlighted by its ability to undergo several chemical transformations. This property allows chemists to use it as a building block for synthesizing more complex molecules, which can be utilized in drug discovery and development.

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acidAcidLacks ester functionality; more polar
Methyl 2-(5-methyl-1,2-oxazol-3-yl)acetateOxazole derivativeDifferent methyl substitution pattern
5-Chloro-N-(methyl)-1,2-benzothiazoleThiazole derivativeDifferent heterocyclic structure

This table illustrates how this compound stands out due to its specific chlorine substitution and ester functionality, which may confer distinct reactivity compared to similar compounds.

Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, this compound was tested against various bacterial strains. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Exploration in Cancer Therapy

Another study explored the potential of this compound as an Hsp90 chaperone inhibitor. This research found that the compound could effectively inhibit the growth of cancer cells in vitro by interfering with protein folding mechanisms essential for tumor survival .

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The chloro and methyl substituents on the oxazole ring can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-1,2-oxazol-4-yl)acetate
  • Methyl 2-(3-methyl-1,2-oxazol-4-yl)acetate
  • Methyl 2-(5-bromo-3-methyl-1,2-oxazol-4-yl)acetate

Uniqueness

Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate is unique due to the presence of both chloro and methyl substituents on the oxazole ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate is an organic compound notable for its unique oxazole ring structure, which contributes to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, anticancer properties, and its potential mechanisms of action.

Chemical Structure and Properties

This compound has a molecular formula of C7H8ClNO3\text{C}_7\text{H}_8\text{Cl}\text{N}\text{O}_3 and a molecular weight of approximately 189.60 g/mol. The compound features a chlorine atom at the 5-position of the oxazole ring, which enhances its electrophilic character and potential reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors under controlled conditions. A common method includes reacting 2-chloro-3-methyl-1,2-oxazole with methyl chlorooxoacetate in the presence of bases like sodium hydride or potassium carbonate, often in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Antimicrobial and Antifungal Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial strains with notable results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, it has shown antifungal activity against Candida albicans and Fusarium oxysporum .

Anticancer Activity

Research suggests that compounds with similar oxazole structures have potential anticancer properties. This compound may act as a candidate for drug discovery in cancer therapy due to its ability to interact with specific molecular targets involved in tumor growth regulation .

The mechanism of action for this compound is believed to involve its interaction with various enzymes and receptors within biological pathways. The oxazole ring can modulate the activity of these targets, potentially influencing inflammatory responses and microbial resistance .

Case Studies

A study investigating the effects of oxazole derivatives on cancer cell lines demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Properties

IUPAC Name

methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-4-5(3-6(10)11-2)7(8)12-9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJOJGNRPOPLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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